Substitution Pattern Uniqueness: Simultaneous N1-Ethyl, C6-Methyl, and C7-Carboxylic Acid on a Fully Unsaturated Core
The target compound is the only commercially cataloged imidazo[1,2-b]pyrazole that simultaneously bears an N1-ethyl group, a C6-methyl substituent, and a C7-carboxylic acid on the fully unsaturated (non-dihydro) core . By contrast, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1539721-63-5) lacks the C6-methyl group, while methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS 2097969-54-3) places the carboxyl functionality at C6 as a methyl ester rather than at C7 as a free acid. In the Grosse et al. (2014) SAR analysis, the C6 and C7 positions on the imidazo[1,2-b]pyrazole scaffold were identified as critical determinants of in vitro anticancer activity; C-2/C-6/C-7 trisubstituted derivatives achieved IC₅₀ values ≤ 10 µM across multiple human cancer cell lines [1].
| Evidence Dimension | Structural substitution pattern (substituent identity and position) |
|---|---|
| Target Compound Data | N1-ethyl, C6-methyl, C7-carboxylic acid; fully unsaturated core; MW 193.20; LogP 1.16; TPSA 59.53 Ų |
| Comparator Or Baseline | 1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1539721-63-5) lacks C6-methyl; Methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS 2097969-54-3) has C6-COOCH₃ instead of C7-COOH; 1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS 2098091-11-1) lacks the C7-carboxylic acid entirely |
| Quantified Difference | Target compound is the sole cataloged analog combining these three substituents on the unsaturated core; C6/C7 trisubstitution pattern associated with IC₅₀ ≤ 10 µM anticancer activity in structurally related series [1] |
| Conditions | Structural comparison based on CAS registry and vendor catalog cross-referencing; anticancer SAR from Grosse et al. 2014 Eur J Med Chem using MTT assay against 5 human and 1 murine cancer cell lines |
Why This Matters
This unique substitution pattern enables synthetic exploration of structure-activity relationships at three distinct vectors simultaneously, which is not possible with any single commercially available analog.
- [1] Grosse S, Mathieu V, Pillard C, et al. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis. Eur J Med Chem. 2014;84:718-730. doi:10.1016/j.ejmech.2014.07.057. View Source
